![molecular formula C17H19NO3 B2449343 1'-(环丁烷羰基)螺[2-苯并呋喃-3,3'-哌啶]-1-酮 CAS No. 1797280-75-1](/img/structure/B2449343.png)

1'-(环丁烷羰基)螺[2-苯并呋喃-3,3'-哌啶]-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

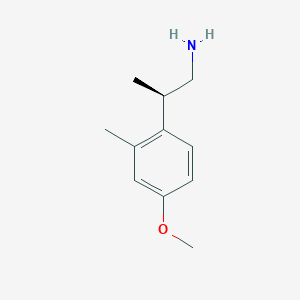

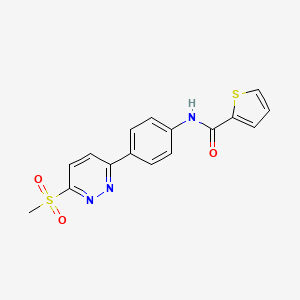

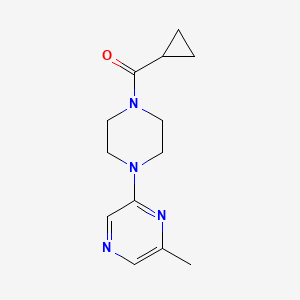

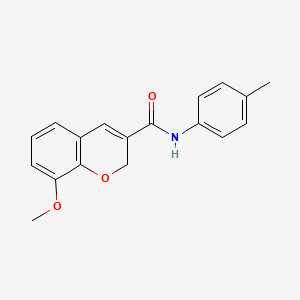

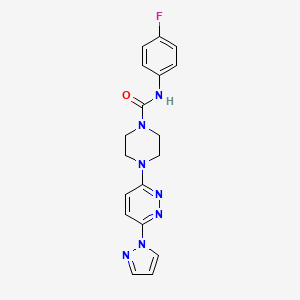

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one, also known as CBSP, is a synthetic compound. It contains a total of 43 bonds, including 24 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, and 1 aliphatic tertiary amide .

Synthesis Analysis

The synthesis of benzofuran derivatives, which includes the core structure of CBSP, has been widely studied . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes using iodine (III), and the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Molecular Structure Analysis

The molecular formula of CBSP is C17H19NO3, and its molecular weight is 285.343. The molecule contains a complex structure with multiple rings, including a four-membered cyclobutane ring, a five-membered furan ring, and a six-membered piperidine ring .

Chemical Reactions Analysis

Benzofuran derivatives, including CBSP, can undergo various chemical reactions . For instance, they can participate in Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans .

科学研究应用

- 应用: 研究人员探索了它作为手性构建块用于合成生物活性分子的用途。 例如,使用 Cu(II)/BOX 催化的单锅 [3+2] 环化/半偶联重排级联反应有效构建了关键的立体中心,从而得到多取代的 3H-螺[苯并呋喃-2,1'-环戊烷]单元 .

不对称合成和药物化学

天然产物合成

未来方向

Benzofuran compounds, including CBSP, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in various fields of research and industry . Future research may focus on further exploring the biological activities of CBSP and its potential applications as a therapeutic agent.

作用机制

Target of Action

benzofuran-1,4′-piperidine], is known to be a potent σ1 receptor ligand. The σ1 receptor is involved in the modulation of various neurotransmitter systems and can influence learning, memory, and mood .

Mode of Action

The structurally similar compound mentioned above acts as a σ1 receptor antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Biochemical Pathways

The σ1 receptor is known to modulate various neurotransmitter systems, including glutamatergic, cholinergic, and dopaminergic pathways . The antagonism of the σ1 receptor can therefore potentially influence these pathways and their downstream effects.

Pharmacokinetics

benzofuran-1,4′-piperidine], is known to be rapidly metabolized by rat liver microsomes. Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The metabolism was found to be mediated by the CYP3A4 isoenzyme .

Result of Action

benzofuran-1,4′-piperidine], displayed analgesic activity against neuropathic pain in the capsaicin pain model. This suggests that it may have potential therapeutic applications in the management of pain.

生化分析

Molecular Mechanism

benzofuran-1,4′-piperidine], have been found to be potent σ1 receptor ligands. These compounds have extraordinarily high σ1/σ2 selectivity and do not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .

Metabolic Pathways

The metabolic pathways of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one are not well-studied. Similar compounds, such as 1′-benzyl-3-methoxy-3H-spiro[2benzofuran-1,4′-piperidine], have been found to be rapidly metabolised by rat liver microsomes . Seven metabolites were unequivocally identified; an N-debenzylated metabolite and a hydroxylated metabolite were the major products .

属性

IUPAC Name |

1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZGUNKBWKDWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2449265.png)

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)

![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)

![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)

![N-(4-Fluorobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)